molecular formula C5H9NO3S B14704236 (1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid CAS No. 23652-74-6

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid

Katalognummer: B14704236
CAS-Nummer: 23652-74-6
Molekulargewicht: 163.20 g/mol
InChI-Schlüssel: XXMSBUDHKMHMTJ-MFXDVPHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid is an organic compound with a unique structure that includes a thiazinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid typically involves the oxidation of precursor compounds. One common method is the oxidation of thiazinane derivatives using oxidizing agents like hydrogen peroxide or oxygen under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazinane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under various conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazinane derivatives.

    Substitution: Various substituted thiazinane compounds.

Wissenschaftliche Forschungsanwendungen

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

23652-74-6

Molekularformel

C5H9NO3S

Molekulargewicht

163.20 g/mol

IUPAC-Name

(1S,3R)-1-oxo-1,4-thiazinane-3-carboxylic acid

InChI

InChI=1S/C5H9NO3S/c7-5(8)4-3-10(9)2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-,10-/m0/s1

InChI-Schlüssel

XXMSBUDHKMHMTJ-MFXDVPHUSA-N

Isomerische SMILES

C1C[S@](=O)C[C@H](N1)C(=O)O

Kanonische SMILES

C1CS(=O)CC(N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.